5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline
Description
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline (CAS: 378222-48-1) is a heteroaromatic compound featuring a benzoxazole core fused to a methoxy-substituted aniline moiety. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities . This compound is synthesized via condensation reactions involving 2-aminophenol derivatives and carbonyl-containing precursors, followed by purification using column chromatography and HPLC . Its structural uniqueness lies in the electron-donating methoxy group and the planar benzoxazole ring, which enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUHWRDNLCHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as zinc chloride or polyphosphoric acid. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated benzoxazole derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (CAS: Not Provided)
- Structural Difference : Replaces benzoxazole’s oxygen atom with a nitrogen (benzimidazole).
- Synthesis: Condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by HPLC purification. Yield and purity data are comparable to the parent compound .
5-(Ethylsulfonyl)-2-methoxyaniline (CAS: Not Provided)
- Structural Difference : Benzoxazole replaced by an ethylsulfonyl group (-SO₂C₂H₅).
- Synthesis: Four-step route from 4-methoxybenzene-1-sulfonyl chloride (59% overall yield). No chromatography required, improving scalability .
- Impact : The sulfonyl group’s electron-withdrawing nature reduces electron density on the aniline ring, altering binding affinity to targets like VEGFR2 .
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (CAS: 313701-55-2)
- Structural Difference : Methoxy (-OCH₃) substituted with chlorine (-Cl).
- Impact : Chlorine’s electronegativity increases oxidative stability but may reduce solubility compared to methoxy derivatives.
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) Acetate Derivatives
- Structural Difference : Incorporates a tetrazole ring linked via an acetate group.
- Impact : Tetrazole enhances metabolic stability and hydrogen-bonding capacity, broadening pharmacological utility.
Biological Activity
5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a benzoxazole ring linked to a methoxy and an aniline group, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including this compound. The compound has been evaluated against various bacterial strains to determine its efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 32 µg/mL |
The results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been extensively studied. In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of various benzoxazole derivatives, including our compound of interest, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 value for HeLa cells was determined to be approximately 0.95 µM, indicating significant potency compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.20 |
| HepG2 | 0.85 |
| A549 | 1.05 |
| HeLa | 0.95 |
These findings suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cells .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays.
Results:
The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to that of ascorbic acid:
This indicates that it possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
